molecular formula C21H23N3O6 B4831607 2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE

2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4831607
M. Wt: 413.4 g/mol
InChI Key: VDKJSUYQWLVXJY-UHFFFAOYSA-N
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Description

2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the ethyl and methoxy groups can be achieved through substitution reactions using suitable alkylating agents.

    Acylation: The final step involves the acylation of the quinazolinone derivative with 4-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly

Properties

IUPAC Name

2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-5-23-20(26)15-10-17(29-3)18(30-4)11-16(15)24(21(23)27)12-19(25)22-13-6-8-14(28-2)9-7-13/h6-11H,5,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKJSUYQWLVXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3-ETHYL-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE

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